molecular formula C17H13ClN2O3S2 B12218825 4-{(5Z)-5-[(8-chloroquinolin-2-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid

4-{(5Z)-5-[(8-chloroquinolin-2-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid

Cat. No.: B12218825
M. Wt: 392.9 g/mol
InChI Key: JSLYKDAOGZLDOV-LCYFTJDESA-N
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Description

4-{(5Z)-5-[(8-chloroquinolin-2-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid is a complex organic compound that features a quinoline moiety, a thiazolidinone ring, and a butanoic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{(5Z)-5-[(8-chloroquinolin-2-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid typically involves multiple steps:

    Formation of the Quinoline Derivative: The starting material, 8-chloroquinoline, is synthesized through a series of reactions involving chlorination and cyclization.

    Thiazolidinone Ring Formation: The quinoline derivative undergoes a condensation reaction with a thioamide to form the thiazolidinone ring.

    Butanoic Acid Addition: The final step involves the addition of a butanoic acid group through an esterification or amidation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to enhance scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring and the quinoline moiety.

    Reduction: Reduction reactions can occur at the carbonyl groups present in the structure.

    Substitution: The chlorine atom on the quinoline ring can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced forms with hydroxyl or alkyl groups replacing carbonyl functionalities.

    Substitution: Substituted quinoline derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

4-{(5Z)-5-[(8-chloroquinolin-2-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{(5Z)-5-[(8-chloroquinolin-2-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid involves its interaction with molecular targets such as enzymes and receptors. The quinoline moiety is known to intercalate with DNA, potentially disrupting replication and transcription processes. The thiazolidinone ring can interact with various enzymes, inhibiting their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known antimalarial drug with a similar quinoline structure.

    Thiazolidinediones: A class of compounds used in the treatment of diabetes, featuring a thiazolidinone ring.

Uniqueness

4-{(5Z)-5-[(8-chloroquinolin-2-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid is unique due to the combination of its structural elements, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in multiple fields of research.

Properties

Molecular Formula

C17H13ClN2O3S2

Molecular Weight

392.9 g/mol

IUPAC Name

4-[(5Z)-5-[(8-chloroquinolin-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid

InChI

InChI=1S/C17H13ClN2O3S2/c18-12-4-1-3-10-6-7-11(19-15(10)12)9-13-16(23)20(17(24)25-13)8-2-5-14(21)22/h1,3-4,6-7,9H,2,5,8H2,(H,21,22)/b13-9-

InChI Key

JSLYKDAOGZLDOV-LCYFTJDESA-N

Isomeric SMILES

C1=CC2=C(C(=C1)Cl)N=C(C=C2)/C=C\3/C(=O)N(C(=S)S3)CCCC(=O)O

Canonical SMILES

C1=CC2=C(C(=C1)Cl)N=C(C=C2)C=C3C(=O)N(C(=S)S3)CCCC(=O)O

Origin of Product

United States

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